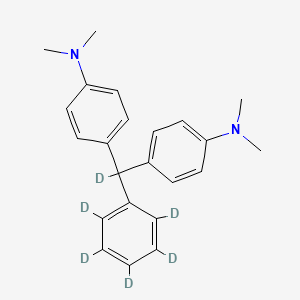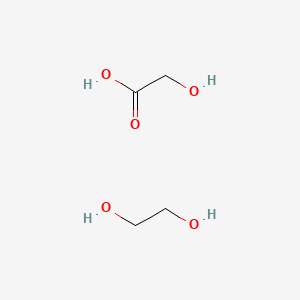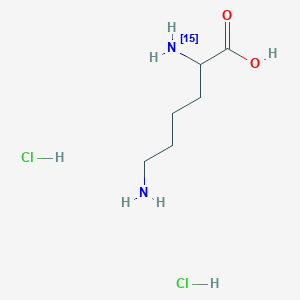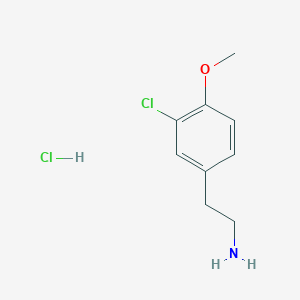
2-Isobutoxy-6-methoxyphenylboronic acid
Vue d'ensemble
Description
2-Isobutoxy-6-methoxyphenylboronic acid is a chemical compound with the molecular formula C11H17BO4 . It has an average mass of 224.061 Da and a monoisotopic mass of 224.121994 Da . It is also known by other names such as (2-Isobutoxy-6-methoxyphenyl)boronic acid, (2-Isobutoxy-6-methoxyphenyl)borsäure, and B-[2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 2-Isobutoxy-6-methoxyphenylboronic acid has been determined by single crystal X-ray diffraction . The study was undertaken with the intention of designing a novel boronic acid having a monomeric structure . This motif can be enhanced by involving two hydroxyl groups at the boron atom in intramolecular hydrogen bonds .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Isobutoxy-6-methoxyphenylboronic Acid Applications
Organic Synthesis: Boronic acids are widely used as reagents and catalysts in organic synthesis. They play a crucial role in cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is used to synthesize biaryl compounds .
Chemical Biology Probes and Sensors: In chemical biology, boronic acids serve as probes and sensors due to their ability to form reversible covalent bonds with diols, which are present in sugars. This property makes them useful for detecting sugars and other biological molecules .
Therapeutic Drugs: Boronic acid derivatives have been explored for their potential use as therapeutic drugs. Their unique reactivity with various biomolecules makes them candidates for drug development .
Covalent Organic Frameworks (COFs): Boronic acids can be used to construct Covalent Organic Frameworks, which are a class of porous materials with potential applications in gas storage, separation, and catalysis .
Enzyme Inhibitors: Peptide boronic acids have been identified as covalent reversible enzyme inhibitors, which can be utilized in medicinal chemistry for the development of new pharmaceuticals .
Glycan Recognition and Detection: The ability of boronic acids to bind with glycans on proteins or cancer cell surfaces makes them valuable tools for recognition and detection purposes in medical diagnostics .
siRNA Delivery: Boronic acids have been incorporated into systems for the delivery of siRNAs, which are a class of therapeutic nucleic acids used in gene silencing .
pH-Responsive Devices: Due to their pH-sensitive binding properties, boronic acids are used in the development of pH-responsive devices that can release drugs or other agents in response to changes in pH levels .
Safety And Hazards
While specific safety and hazard information for 2-Isobutoxy-6-methoxyphenylboronic acid is not available, it’s important to handle all chemical substances with care and take necessary precautions. Always refer to the Material Safety Data Sheet (MSDS) for the substance for detailed safety information .
Orientations Futures
Propriétés
IUPAC Name |
[2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-10-6-4-5-9(15-3)11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROWNDUHJNWYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OCC(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584768 | |
| Record name | [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-6-methoxyphenylboronic acid | |
CAS RN |
1072951-97-3 | |
| Record name | B-[2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)








